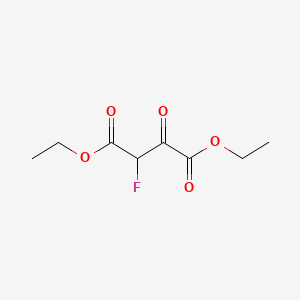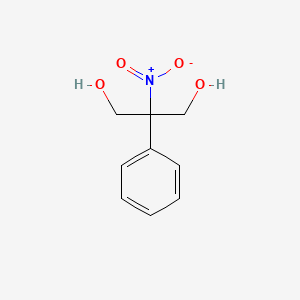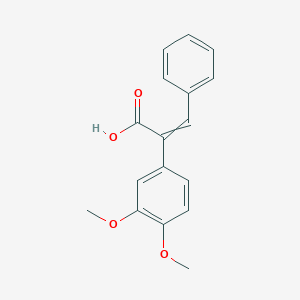
4-(Thiophen-2-ylmethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several of the provided papers. For instance, derivatives of morpholine with a 1,3-thiazol-2-yl group have been synthesized and identified as potent inhibitors of phosphoinositide 3-kinase, with in vivo profiling demonstrating their utility in xenograft models of tumor growth . Another study synthesized 4-substituted derivatives of morpholine using the Mannich reaction, confirming their structures with IR and 1H-NMR spectra . Similarly, a compound with a 4-fluorophenyl oxadiazole moiety linked to a morpholine ring was synthesized and characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . These studies indicate that the synthesis of morpholine derivatives often involves multi-step reactions including condensation, chlorination, and nucleophilic substitution, with the final products being characterized by a variety of spectroscopic techniques.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of a 4-fluorophenyl oxadiazole morpholine derivative . The crystal structure analysis provides detailed information about the lattice parameters and the molecular conformation within the crystal. In another study, the crystal structure of a morpholine derivative was analyzed, revealing the dihedral angles between different moieties and confirming the compound's conformation . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions, as evidenced by the synthesis of different compounds. For example, the cross-recyclization of thiopyran derivatives with morpholine leads to the formation of various substituted quinoline carbonitriles . The reactivity of the morpholine ring allows it to be functionalized with different substituents, enabling the creation of a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are closely related to their molecular structure. For instance, the vibrational frequencies and chemical shift values of a morpholine derivative were calculated using density functional methods, providing insights into the types of molecular motions and the electronic environment of the molecule . The crystal structure analysis also contributes to understanding the physical properties, such as the compound's density and melting point . The biological evaluation of these compounds, such as their molluscicidal activity, is also a reflection of their chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties
4-(Thiophen-2-ylmethyl)morpholine and its derivatives are extensively used in the synthesis of biological compounds, contributing significantly to the development of new drugs. For instance, Safonov, Panasenko, and Knysh (2017) synthesized a series of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts using 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids as starting substances. This work emphasizes the role of these derivatives in creating new native drugs with potential to compete globally (Safonov, Panasenko, & Knysh, 2017).
Green Polymerization
Seghier and Belbachir (2016) reported the synthesis and cationic polymerization of a new monomer 4-(oxiran-2-ylmethyl)morpholine, highlighting its potential in green polymerization. This process involves using environmentally friendly methods, showcasing the application of this compound derivatives in sustainable manufacturing practices (Seghier & Belbachir, 2016).
Structural and Spectral Analysis
Franklin et al. (2011) analyzed the crystal structure of a Mannich base derivative of morpholine, providing insights into the molecular structure and interactions of such compounds. This research contributes to understanding the physical properties and potential applications of morpholine derivatives in various scientific fields (Franklin et al., 2011).
Mechanism of Action
Target of Action
4-(Thiophen-2-ylmethyl)morpholine is a chemical compound that belongs to the family of morpholine derivatives They have shown a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
. These interactions can lead to a variety of biological effects.
Pharmacokinetics
, which could influence its bioavailability and pharmacokinetic properties.
Action Environment
, indicating that temperature could be an important environmental factor influencing its stability.
Safety and Hazards
Future Directions
Thiophene-based compounds, including “4-(Thiophen-2-ylmethyl)morpholine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds.
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-9(12-7-1)8-10-3-5-11-6-4-10/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUURQTRNCPVWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286794 | |
| Record name | 4-(thiophen-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338454-48-1 | |
| Record name | 4-(thiophen-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




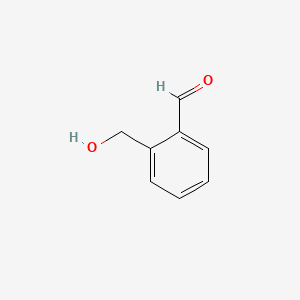
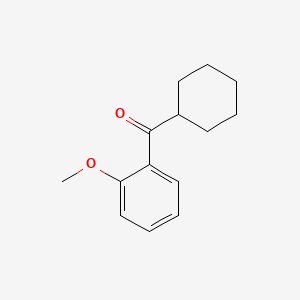

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
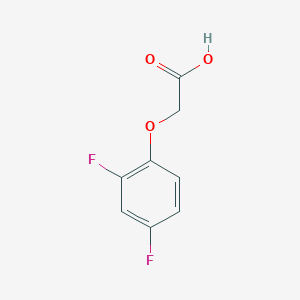
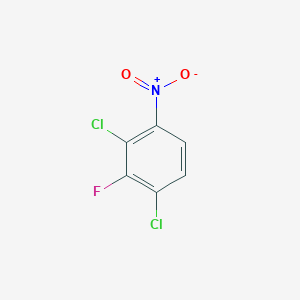
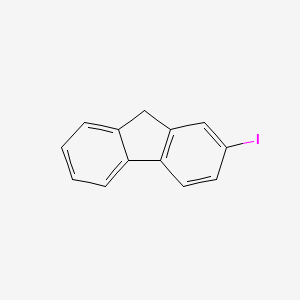
![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)
